rac-cis-Ambroxol-d5

Bioanalysis Pharmacokinetics LC-MS/MS

LC-MS/MS quantification of cis-Ambroxol demands an internal standard that co-elutes but is mass-distinguishable. Unlabeled standards fail to correct for matrix effects. rac-cis-Ambroxol-d5 incorporates five deuterium atoms for precise isotopic separation. • LLOQ 0.075 ng/mL for Ambroxol in human plasma • Corrects extraction recovery & ionization variability • Enables ICH Q3A/Q3B impurity profiling compliance

Molecular Formula C13H18Br2N2O
Molecular Weight 383.139
CAS No. 1246818-80-3; 18683-91-5
Cat. No. B2486645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-cis-Ambroxol-d5
CAS1246818-80-3; 18683-91-5
Molecular FormulaC13H18Br2N2O
Molecular Weight383.139
Structural Identifiers
SMILESC1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
InChIInChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D
InChIKeyJBDGDEWWOUBZPM-URUCQLEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





rac-cis-Ambroxol-d5: Deuterated cis-Isomeric Standard


rac-cis-Ambroxol-d5 is a stable isotope-labeled analog of the Ambroxol EP Impurity D (cis-Ambroxol), a known cis-isomeric impurity and metabolite of the expectorant Ambroxol [1]. It is characterized by the incorporation of five deuterium atoms into the cyclohexanol ring . As a high-purity analytical reference standard, it is primarily utilized as an internal standard (IS) for the accurate and precise quantification of Ambroxol and its cis-isomer in complex biological matrices using mass spectrometry-based methods such as LC-MS/MS and GC-MS .

Workflow Isotopic internal standard for LC-MS/MS and GC-MS quantification
Selection Deuterated cis-isomer matched to Ambroxol EP Impurity D
Use context Co-elution with cis-ambroxol enables accurate matrix-effect correction

rac-cis-Ambroxol-d5: Fit-for-Purpose Internal Standard


Generic substitution with unlabeled Ambroxol, its hydrochloride salt, or non-deuterated cis-Ambroxol is analytically invalid for quantitative LC-MS/MS workflows due to the fundamental requirement for an internal standard that co-elutes with the target analyte but is distinguishable by mass. Unlabeled analogs are chromatographically indistinguishable from the native analyte and thus cannot be differentiated by the mass spectrometer, rendering them useless for correcting sample-to-sample variability in extraction recovery, ionization efficiency (matrix effects), and instrument fluctuation [1]. While other deuterated Ambroxol standards exist (e.g., trans-Ambroxol-d5), rac-cis-Ambroxol-d5 is specifically required for studies monitoring the cis-isomeric impurity or its metabolic fate, as it provides precise co-elution with the cis-analyte, ensuring accurate peak integration and minimizing analytical bias [2].

Unlabeled ambroxol co-elutes but cannot be mass-differentiated; substitution may compromise quantification accuracy.
trans-Ambroxol-d5 may exhibit different chromatographic retention, potentially biasing cis-impurity peak integration.

rac-cis-Ambroxol-d5: Quantitative Evidence


Isotopic Purity for Accurate Quantification

rac-cis-Ambroxol-d5 demonstrates a high degree of isotopic enrichment (≥98% D) and chemical purity (typically ≥99%), which are critical performance parameters for an internal standard. In a validated UHPLC-MS/MS method for determining Ambroxol in human plasma for bioequivalence studies, the use of Ambroxol-d5 as an internal standard facilitated a validated analytical range of 0.075–3 ng/mL for Ambroxol [1]. This level of sensitivity and precision is unattainable with non-deuterated internal standards due to mass overlap and variable matrix effects.

Isotopic Purity & LLOQ
Reported
≥98% D, ≥99% purity; LLOQ 0.075 ng/mL
Supports validated bioanalysis range
Method context requires review
Bioanalysis Pharmacokinetics LC-MS/MS

Mass Shift for Reliable Analyte Resolution

The incorporation of five deuterium atoms in rac-cis-Ambroxol-d5 yields a parent ion mass shift of +5 Da compared to unlabeled cis-Ambroxol (M.W. 383.13 vs. 378.10 g/mol). This distinct mass difference is exploited in multiple reaction monitoring (MRM) transitions, such as m/z 379→264 for Ambroxol and m/z 384→269 for the Ambroxol-d5 internal standard . This separation allows for the simultaneous, interference-free detection and integration of both the analyte and the internal standard, a fundamental requirement for correcting matrix effects and ensuring accurate quantification across diverse biological samples .

Mass Shift Resolution
Class-level
+5 Da (m/z 384 vs 379)
Enables interference-free MRM detection
Reported class-level inference
Mass Spectrometry Stable Isotope Labeling Internal Standard

Structural Specificity for cis-Impurity Detection

Unlike trans-Ambroxol-d5 (the deuterated form of the active pharmaceutical ingredient), rac-cis-Ambroxol-d5 is the deuterated analog of Ambroxol EP Impurity D. This specific structural correspondence is essential for the accurate quantification of this impurity in Ambroxol drug substance and finished products according to pharmacopoeial guidelines [1]. Use of a trans-isomer as an internal standard would introduce a chromatographic separation bias and yield inaccurate impurity quantification, potentially leading to out-of-specification results and failed regulatory submissions .

Cis-Isomer Specificity
Context-dependent
Target: rac-cis-Ambroxol-d5
Comparator: trans-Ambroxol-d5
Distinct stereoisomers; co-elution differs
Ensures accurate impurity quantification
Source-specific review recommended
Pharmaceutical Impurity Profiling Method Validation Regulatory Compliance

rac-cis-Ambroxol-d5: Key Applications


Clinical Pharmacokinetic Bioanalysis

Used as an internal standard in validated LC-MS/MS methods to quantify Ambroxol in human plasma for bioequivalence and pharmacokinetic studies. Its use directly addresses regulatory requirements for analytical precision and accuracy, as demonstrated in a validated method with a lower limit of quantification (LLOQ) of 0.075 ng/mL for Ambroxol [1].

Regulatory Impurity Profiling

Employed as a reference standard for the identification, quantification, and control of Ambroxol EP Impurity D (cis-Ambroxol) in active pharmaceutical ingredients (APIs) and finished dosage forms. This is essential for compliance with ICH Q3A/Q3B guidelines and meeting pharmacopoeial specifications for related substances [1].

LC-MS/MS Method Development and Validation

A critical component in developing robust bioanalytical methods. Its co-elution with the cis-analyte and distinct mass allow for the precise calculation of matrix effects (ion suppression/enhancement) and extraction recovery efficiency, fundamental parameters required for method validation per FDA and EMA guidelines [1].

Application
Selection Property
Validation Focus
PK bioanalysis research
Isotopic internal standard co-elution
LLOQ and matrix effect review
Impurity profiling studies
Cis-isomer specific standard
Pharmacopoeial method context review
Bioanalytical method development
Mass shift and recovery marker
Accuracy and precision endpoint review
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